1H and 13C NMR chemical shifts of 1-(2-Fluoro-6-nitrophenyl)piperazine
1H and 13C NMR chemical shifts of 1-(2-Fluoro-6-nitrophenyl)piperazine
Elucidation of 1 H and 13 C NMR Chemical Shifts in 1-(2-Fluoro-6-nitrophenyl)piperazine: A Technical Guide
Executive Summary
1-(2-Fluoro-6-nitrophenyl)piperazine is a highly functionalized aromatic scaffold frequently utilized as a pivotal intermediate in medicinal chemistry, particularly in the synthesis of fluoroquinolone antibiotics and psychotropic agents. The molecule features a rigid 1,2,6-trisubstitution pattern that profoundly dictates its conformational dynamics and local magnetic environments.
This technical guide provides an authoritative framework for the acquisition, interpretation, and self-validation of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectra for this compound. By integrating empirical additivity rules with heteronuclear spin-spin coupling constants, we establish a robust methodology for unambiguous structural elucidation.
Conformational Dynamics and Mechanistic Causality
To accurately predict and interpret the NMR chemical shifts of 1-(2-Fluoro-6-nitrophenyl)piperazine, one must first understand the causality driven by its 3D conformation[1].
The central phenyl ring is substituted at the 1, 2, and 6 positions. The steric bulk of the ortho-fluoro and ortho-nitro groups forces the piperazine ring to twist significantly out of coplanarity with the aromatic π -system.
-
Electronic Consequence: Because the piperazine ring is twisted, the nitrogen lone pair cannot optimally overlap with the aromatic π -orbitals. The nitrogen atom retains a more sp3 -hybridized character rather than the sp2 -like character seen in unhindered anilines.
-
Shift Causality: This lack of resonance prevents the strong shielding effect typically exerted by an amino group on the ortho and para aromatic protons. Instead, the chemical shifts of the aromatic protons are heavily dominated by the strong inductive electron-withdrawing effect of the nitro group ( −I,−M ) and the electronegativity of the fluorine atom ( −I,+M )[2].
Experimental Protocols for NMR Acquisition
A standard protocol is not merely a list of steps; it must be a self-validating system designed to prevent artifacts and ensure quantitative reliability.
Sample Preparation
-
Solvent Selection: Dissolve ≈ 15–20 mg of the analyte in 0.6 mL of Chloroform-d (CDCl 3 ) containing 0.03% v/v Tetramethylsilane (TMS). CDCl 3 is selected due to its excellent solubilizing properties for moderately polar amines and its lack of exchangeable protons, which preserves the critical piperazine N-H signal from deuterium exchange[3][4].
-
Filtration: Pass the solution through a glass wool plug into a 5 mm NMR tube to remove paramagnetic particulates that could cause localized magnetic field inhomogeneities and broaden spectral lines.
Instrument Parameters
-
1 H NMR (400 or 600 MHz):
-
Scans (ns): 16
-
Relaxation Delay (d1): 1.5 s.
-
Causality: A standard 1.5 s delay is sufficient for proton relaxation, ensuring accurate integration of the piperazine vs. aromatic protons.
-
-
13 C{ 1 H} NMR (100 or 150 MHz):
-
Scans (ns): 1024
-
Relaxation Delay (d1): 2.0–2.5 s.
-
Causality: The extended delay is mandatory. The quaternary carbons (C-1, C-2, C-6) lack directly attached protons, meaning they do not benefit from standard Nuclear Overhauser Effect (NOE) enhancement. A longer d1 ensures these critical nodes are fully relaxed and visible above the baseline noise.
-
1 H NMR Spectral Elucidation
The 1 H NMR spectrum is characterized by the distinct splitting patterns caused by homonuclear ( 3JHH ) and heteronuclear ( JHF ) couplings.
Table 1: 1 H NMR Assignments (Predicted, 400 MHz, CDCl 3 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | J -Coupling (Hz) | Assignment & Causality |
| H-5 | 7.92 | dt (or dd) | 1H | 3JHH≈8.2 , 4JHF≈1.5 | Ortho to NO 2 . Strongly deshielded by the electron-withdrawing nitro group. |
| H-3 | 7.20 | ddd (or dd) | 1H | 3JHH≈8.2 , 3JHF≈9.5 | Ortho to F. Exhibits strong ortho heteronuclear coupling to fluorine. |
| H-4 | 6.92 | td (or t) | 1H | 3JHH≈8.2 , 4JHF≈5.0 | Meta to both substituents. The most shielded aromatic proton. |
| H-2', H-6' | 3.15 | m | 4H | - | Piperazine CH 2 adjacent to N-Ar. Deshielded relative to H-3'/5' due to proximity to the electron-deficient aryl ring. |
| H-3', H-5' | 2.95 | m | 4H | - | Piperazine CH 2 adjacent to the secondary amine (NH). |
| NH | 2.00 | br s | 1H | - | Broadened by quadrupolar relaxation of 14 N and trace moisture exchange. |
13 C NMR and Self-Validating C-F Couplings
The 13 C spectrum of this molecule is a self-validating system. Because 19 F is a spin-½ nucleus with 100% natural abundance, it couples to the carbon backbone. The magnitude of the JCF coupling constant decays predictably with bond distance ( 1J>2J>3J>4J ), allowing for the unambiguous assignment of the carbon framework without strictly requiring 2D NMR techniques[5][6].
Table 2: 13 C NMR Assignments and Couplings (Predicted, 100 MHz, CDCl 3 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | JCF -Coupling (Hz) | Structural Validation |
| C-2 | 155.0 | d | 1JCF≈248.0 | Direct C-F bond. The massive coupling constant is an irrefutable anchor point. |
| C-6 | 144.0 | d | 3JCF≈5.0 | C-NO 2 . Deshielded by the nitro group; shows a 3-bond coupling to fluorine. |
| C-1 | 138.5 | d | 2JCF≈18.0 | C-N(Pip). Shows a strong 2-bond coupling due to its ortho relationship to fluorine. |
| C-5 | 125.0 | d | 4JCF≈2.0 | Para to F, ortho to NO 2 . |
| C-4 | 121.5 | d | 3JCF≈8.5 | Meta to F. Displays standard 3-bond heteronuclear coupling. |
| C-3 | 119.5 | d | 2JCF≈21.0 | Ortho to F. The large 2-bond coupling differentiates it from C-4 and C-5. |
| C-2', C-6' | 51.0 | s | - | Piperazine carbons attached to the aryl-nitrogen. |
| C-3', C-5' | 45.5 | s | - | Piperazine carbons attached to the secondary amine. |
NMR Elucidation Workflow
The following diagram maps the logical progression from sample preparation to structural validation, emphasizing the parallel extraction of homonuclear and heteronuclear data.
Figure 1: Self-validating NMR elucidation workflow for 1-(2-Fluoro-6-nitrophenyl)piperazine.
Conclusion
The structural elucidation of 1-(2-Fluoro-6-nitrophenyl)piperazine relies heavily on recognizing the conformational twisting of the piperazine ring and the dominant electronic effects of the ortho-fluoro and ortho-nitro substituents. By carefully extracting the 13 C- 19 F scalar coupling constants, researchers can create a self-validating matrix that unambiguously confirms the 1,2,6-trisubstitution pattern without the immediate need for exhaustive 2D NMR correlation experiments.
References
-
Edgar, M., Zeinali, F., Mojally, M., Hughes, C., Riaz, S., & Weaver, G. W. (2019). "NMR Spectral Analysis of Second-Order 19F-19F, 19F-1H and 13C-19F Coupling Constants in Pentafluorobenzene and Tetrafluoro-4-(morpholino)pyridine using ANATOLIA." Journal of Fluorine Chemistry, 224, 35-44.
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176-2179.
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). "Structure Determination of Organic Compounds: Tables of Spectral Data." Springer Berlin Heidelberg.
